molecular formula C19H26N2S B12275188 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B12275188
M. Wt: 314.5 g/mol
InChI Key: ZRUZLHAVVUEIQV-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a diazaspiro undecane core with a thione group and a tert-butylphenyl substituent. The presence of these functional groups and the spirocyclic framework endows the compound with distinct chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. One common method involves the condensation of 4-tert-butylphenylamine with a suitable cyclic ketone, followed by cyclization and introduction of the thione group. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is unique due to its spirocyclic structure and the presence of both diaza and thione functionalities. This combination of features imparts distinct reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H26N2S

Molecular Weight

314.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

InChI

InChI=1S/C19H26N2S/c1-18(2,3)15-10-8-14(9-11-15)16-17(22)21-19(20-16)12-6-4-5-7-13-19/h8-11H,4-7,12-13H2,1-3H3,(H,21,22)

InChI Key

ZRUZLHAVVUEIQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCCC3)NC2=S

Origin of Product

United States

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